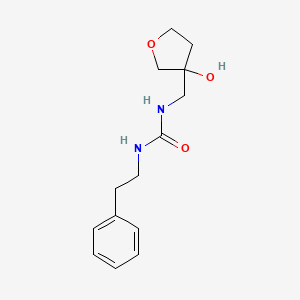

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea” seems to be a complex organic molecule. It appears to contain a tetrahydrofuran group, which is a type of ether that forms a five-membered ring with four carbon atoms and one oxygen atom . This group is attached to a urea group, which consists of a carbonyl (C=O) group flanked by two amine groups (-NH2). The phenethyl part of the molecule suggests the presence of a phenyl group (a six-membered carbon ring, as in benzene) attached to an ethyl group (a two-carbon chain).

Molecular Structure Analysis

The molecular structure of “this compound” would likely be quite complex, given the various functional groups present in the molecule. It would contain a five-membered ring (from the tetrahydrofuran), a carbonyl group, two amine groups, and a six-membered carbon ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “this compound”, it’s difficult to provide an analysis of its properties .

Aplicaciones Científicas De Investigación

Palladium-catalyzed Synthesis of Tetrahydrofurans

The synthesis of tetrahydrofurans, including those related to "1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea," has been achieved through palladium-catalyzed reactions. For instance, Gabriele et al. (2000) discuss the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols in the presence of palladium catalysts to produce tetrahydrofurans with high efficiency (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).

Enzymatic Acylation in Green Solvents

Simeó et al. (2009) explored the enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener substitute for traditional solvents. This study demonstrates the potential of using environmentally friendly solvents in chemical processes involving compounds like "this compound" (Simeó, Sinisterra, & Alcántara, 2009).

Catalytic Reduction of Biomass-Derived Compounds

Nakagawa, Tamura, and Tomishige (2013) discussed the catalytic reduction of furanic compounds, including tetrahydrofuran derivatives, highlighting the importance of these reactions in converting biomass-derived chemicals into valuable industrial materials (Nakagawa, Tamura, & Tomishige, 2013).

Selective Synthesis and Application of Tetrahydrofurans

The selective initiation from unprotected aminoalcohols for the ring-opening polymerization of aziridines, as discussed by Bakkali-Hassani et al. (2018), showcases the versatility of tetrahydrofuran compounds in polymer science. This research provides insights into the synthesis of telechelic and block copolymers based on tetrahydrofuran derivatives (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(16-10-14(18)7-9-19-11-14)15-8-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKOGWIZSGKOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)

![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)

![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)

![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)